(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide
Description
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide (CAS: 1235699-36-1) is a synthetic organic compound with the molecular formula C₂₃H₂₈N₂O₃ and a molecular weight of 380.5 g/mol . Its structure features:
- A piperidin-4-yl core substituted with a (3-(furan-2-yl)acryloyl) group.
- An N-methyl linkage to a 2-phenylbutanamide side chain.
- A stereospecific E-configuration at the acryloyl double bond.
Limited data on physical properties (e.g., melting point, solubility) are available, highlighting a gap in current literature .
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(19-7-4-3-5-8-19)23(27)24-17-18-12-14-25(15-13-18)22(26)11-10-20-9-6-16-28-20/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,24,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPWNADAINFBB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The furan-2-yl acrylate and the piperidine intermediate are coupled using a suitable coupling reagent such as EDCI or DCC.
Final amidation: The resulting intermediate is then reacted with 2-phenylbutanamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced at different sites, such as the acrylate moiety or the furan ring.
Substitution: The phenyl ring and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the acrylate moiety could produce saturated analogs.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
In biological research, the compound might be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new drugs for treating diseases where the compound’s structure-activity relationship (SAR) shows promise.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Amides and Sulfonamides
Fentanyl Derivatives
Fentanyl analogs, such as 4'-methyl acetyl fentanyl and β-methyl fentanyl , share a 4-piperidinyl backbone but differ in substituents:
- Fentanyl derivatives typically feature phenethyl or propanamide groups on the piperidine nitrogen .
- In contrast, the target compound substitutes the piperidine with a furan-acryloyl moiety, reducing lipophilicity compared to aromatic substituents in opioids like fentanyl .
W-18 and W-15
These sulfonamide-piperidine hybrids (e.g., W-18: 1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide ) feature 2-piperidinyl cores with electron-withdrawing groups (e.g., nitro, chloro). The target compound’s 4-piperidinyl orientation and lack of sulfonamide groups suggest divergent pharmacological pathways .
Piperidine-Acryloyl Hybrids
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide
- Molecular Formula : C₁₉H₂₁N₃O₃
- Molecular Weight : 339.4 g/mol .
- Structural Difference : Replaces the 2-phenylbutanamide with an isonicotinamide group.
- Implication : The pyridine ring in isonicotinamide may enhance hydrogen bonding but reduces steric bulk compared to the phenylbutanamide chain.
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Piperidine-Ureas and Carboxamides
Compounds like N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-piperidin-4-yl)methyl)cyclopropanecarboxamide (MW: 409.5 g/mol) incorporate benzodioxane and cyclopropane groups. These modifications increase steric hindrance and aromatic surface area compared to the target compound’s linear butanamide chain .
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. The structure of this compound features a furan ring, a piperidine moiety, and an amide functional group, which suggest diverse interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of curcumin have shown that modifications, such as the introduction of acrylamide groups, enhance their cytotoxic effects against cancer cells by inducing apoptosis and inhibiting critical signaling pathways like STAT3 and NF-kB .
Case Study:
In a study examining the effects of related compounds on pancreatic carcinoma models, it was found that certain modifications led to increased apoptosis and reduced tumor growth . This suggests that this compound may similarly affect cancer cell viability.
2. Tyrosinase Inhibition
The compound has shown potential as a tyrosinase inhibitor, which is crucial for applications in skin lightening and treating hyperpigmentation disorders. Tyrosinase plays a key role in melanin synthesis, and its inhibition can lead to reduced pigmentation .
Experimental Findings:
A series of derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Among these, specific derivatives exhibited potent inhibition, indicating that this compound could be effective in cosmetic formulations aimed at skin lightening .
3. Antibacterial Properties
The sulfonamide group present in some derivatives suggests antibacterial activity. Compounds containing this functional group are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways .
Mechanism of Action:
The interaction with bacterial enzymes can disrupt essential metabolic processes, leading to cell death. This property makes this compound a candidate for further investigation in antimicrobial therapies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial | Basic structure without complex rings |
| Furosemide | Contains furan | Diuretic | Lacks piperidine and dioxine structures |
| Piperine | Contains piperidine | Anti-inflammatory | No sulfonamide or dioxine functionalities |
| Benzodioxole | Similar dioxine core | Anticancer | Does not contain furan or piperidine |
The unique combination of furan, piperidine, and amide functionalities in (E)-N-((1-(3-(furan-2-y)acryloyl)piperidin-4-y)methyl)-2-phenybutanamide may confer specific biological activities not found in the other compounds listed.
Q & A
Basic: What synthetic routes are recommended for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidin-4-ylmethyl intermediate via reductive amination of piperidone derivatives.
- Step 2: Acryloylation using 3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
- Step 3: Coupling with 2-phenylbutanamide via amide bond formation (e.g., EDC/HOBt activation).
Optimization Tips: - Use temperature-controlled environments (~0–5°C) during acryloylation to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to improve yield .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Key methods include:
- NMR Spectroscopy: Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for acryloyl double bond) and piperidine ring proton integration .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₉N₂O₃: 393.22; observed: 393.3 ± 0.2) .
- HPLC: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How does the furan-acryloyl moiety influence the compound’s pharmacological activity, and what receptor interactions are hypothesized?
Answer:
The furan-acryloyl group enhances π-π stacking with aromatic residues in receptor binding pockets. Computational docking suggests:
- GABAA Receptor Modulation: The acryloyl group may bind to the etomidate site, potentiating chloride currents (EC₅₀ ~10–50 µM) .
- HDAC Inhibition: Structural analogs with acryloyl motifs show HDAC2 binding (ΔG = −8.2 kcal/mol), suggesting epigenetic modulation potential .
Experimental validation via patch-clamp assays or HDAC activity assays is recommended .
Advanced: What strategies mitigate metabolic instability in analogs of this compound?
Answer:
- Bioisosteric Replacement: Substitute the furan ring with thiophene (improves metabolic stability by reducing CYP3A4 oxidation) .
- Prodrug Design: Introduce ester groups at the acryloyl carbonyl to enhance oral bioavailability .
- Deuterium Labeling: Replace labile hydrogens (e.g., piperidine methylene) to slow first-pass metabolism .
Basic: What safety protocols are essential for handling this compound in vitro?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acryloyl chloride vapors .
- Waste Disposal: Deactivate with 10% NaOH solution before disposal to hydrolyze reactive groups .
Advanced: How can structural analogs be evaluated for improved selectivity against off-target receptors?
Answer:
- Selectivity Screening: Use radioligand binding assays (e.g., µ-opioid, σ-1 receptors) to identify off-target interactions .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with receptor affinity to guide structural modifications .
- Cryo-EM Studies: Resolve binding poses in complex with target receptors to identify selectivity-determining residues .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Source Validation: Cross-check purity data (e.g., HPLC traces) from conflicting studies; impurities >5% may skew results .
- Assay Reproducibility: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., HDAC IC₅₀ values) and apply statistical weighting to outliers .
Cross-Disciplinary: What computational tools are recommended for predicting the compound’s environmental toxicity?
Answer:
- ECOSAR: Predict acute aquatic toxicity (e.g., LC₅₀ for fish) based on QSAR models .
- ADMET Predictor: Simulate biodegradation pathways and bioaccumulation potential (log P = 3.2 suggests moderate persistence) .
- Molecular Dynamics: Model interactions with soil enzymes (e.g., laccase) to assess degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
